molecular formula C23H26BrFN2O3 B11206970 4-(5-bromo-2-fluorophenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-(5-bromo-2-fluorophenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11206970
M. Wt: 477.4 g/mol
InChI Key: IIPLOUWCOPFPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-BROMO-2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted phenyl ring, a morpholine carbonyl group, and a hexahydroquinolinone core.

Preparation Methods

The synthesis of 4-(5-BROMO-2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multiple steps, including the formation of the hexahydroquinolinone core, the introduction of the bromine and fluorine substituents, and the attachment of the morpholine carbonyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Hexahydroquinolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Bromine and Fluorine Substituents: Halogenation reactions using reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.

    Attachment of the Morpholine Carbonyl Group: This step can be achieved through amide bond formation using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-(5-BROMO-2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(5-BROMO-2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(5-BROMO-2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 4-(5-BROMO-2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE include other halogenated quinolinone derivatives and morpholine-containing compounds. These compounds may share similar structural features but differ in their specific substituents or functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of 4-(5-BROMO-2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE lies in its specific combination of substituents, which can confer distinct reactivity and selectivity in various applications.

Properties

Molecular Formula

C23H26BrFN2O3

Molecular Weight

477.4 g/mol

IUPAC Name

4-(5-bromo-2-fluorophenyl)-2,7,7-trimethyl-3-(morpholine-4-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C23H26BrFN2O3/c1-13-19(22(29)27-6-8-30-9-7-27)20(15-10-14(24)4-5-16(15)25)21-17(26-13)11-23(2,3)12-18(21)28/h4-5,10,20,26H,6-9,11-12H2,1-3H3

InChI Key

IIPLOUWCOPFPAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)Br)F)C(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.